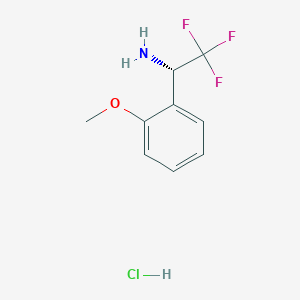

(S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride

描述

(S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride (CAS 1213834-55-9) is a chiral amine derivative with a trifluoromethyl group and a methoxy-substituted phenyl ring. Its molecular formula is C₉H₁₁ClF₃NO, and it has a molecular weight of 241.64 g/mol . The compound’s stereochemistry (S-configuration) and substitution pattern make it a valuable intermediate in pharmaceutical synthesis, particularly for designing ligands with enhanced metabolic stability and receptor-binding affinity due to the electron-withdrawing trifluoromethyl group and methoxy moiety .

Structure

3D Structure of Parent

属性

IUPAC Name |

(1S)-2,2,2-trifluoro-1-(2-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQDZBQXSQCSMM-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds such as urapidil, an antihypertensive drug, target theα-blocker and the 5HT-1A receptor .

Mode of Action

It’s worth noting that urapidil, a related compound, lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure. It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity.

Biochemical Pathways

Compounds like urapidil, which target similar receptors, are known to affect theserotoninergic system and α-adrenergic receptors , which could potentially influence a variety of physiological processes including mood, appetite, and cardiovascular function.

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature, which could influence its absorption and distribution in the body.

Result of Action

Related compounds like urapidil are known to have antihypertensive effects, lowering blood pressure without affecting heart rate or intracranial blood pressure.

Action Environment

It’s worth noting that the compound is stable under an inert atmosphere and at room temperature, suggesting that it may be relatively stable under a variety of environmental conditions.

生物活性

(S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride is a chemical compound with significant potential in pharmacological applications. Its molecular formula is CHClFNO, and it has a molecular weight of approximately 241.64 g/mol. This compound is characterized by its trifluoromethyl group and methoxy-substituted aromatic ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 241.64 g/mol |

| CAS Number | 1391397-32-2 |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of this compound primarily involves its interaction with various biological targets. Studies suggest that compounds with similar structures often exhibit properties such as:

- Antidepressant Activity : Compounds with amine functionalities can act on neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anticancer Properties : The presence of the methoxy group may enhance the compound's ability to interact with cellular receptors involved in cancer proliferation.

Case Studies and Research Findings

Research on related compounds indicates that structural modifications can significantly affect biological efficacy. For instance:

-

Anticancer Activity : A study on similar trifluoromethylated compounds revealed IC values indicating potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The most active derivatives in that study showed IC values ranging from 0.12 to 2.78 µM against MCF-7 cells .

Compound Cell Line IC (µM) Trifluoromethyl Derivative A MCF-7 0.48 Trifluoromethyl Derivative B HCT-116 0.19 (S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine HCl MCF-7 TBD - Neurotransmitter Interaction : In vitro studies have shown that similar compounds can inhibit the reuptake of serotonin and norepinephrine, suggesting potential antidepressant effects. This is particularly relevant for compounds targeting monoamine transporters .

Safety and Toxicology

While specific toxicity data for this compound is limited, related compounds have shown moderate toxicity profiles. Safety assessments typically include evaluations for:

- Acute Toxicity : Hazard statements indicate potential risks such as irritation to skin and eyes.

- Chronic Toxicity : Long-term exposure studies are necessary to determine the compound's safety for therapeutic use.

相似化合物的比较

Substituent Position and Chirality

The compound’s structural analogs differ in substituent positions on the phenyl ring, chirality, and additional functional groups. Key examples include:

| Compound Name | CAS Number | Substituent Position | Chirality | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|---|---|

| (S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine HCl | 1213834-55-9 | 2-methoxy | S | C₉H₁₁ClF₃NO | 241.64 | Reference compound |

| (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine HCl | 1184980-60-6 | 4-fluoro | S | C₈H₈ClF₄N | 245.61 | Fluorine replaces methoxy; increased electronegativity |

| (S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine HCl | 2222471-40-9 | 3-methoxy | S | C₉H₁₁ClF₃NO | 241.64 | Methoxy at 3-position alters steric effects |

| 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine HCl | 1228880-25-8 | 2-methoxy | Racemic | C₉H₁₁ClF₃NO | 241.64 | Lacks enantiomeric purity; potential differences in bioactivity |

| (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine HCl | 1391469-75-2 | 4-CF₃ | S | C₉H₈ClF₆N | 279.61 | Trifluoromethyl enhances lipophilicity |

Key Observations :

- Chirality : The racemic analog (CAS 1228880-25-8) may exhibit divergent pharmacological profiles compared to the S-enantiomer due to enantiomer-specific receptor interactions .

- Electron-Withdrawing Groups : Fluorine (CAS 1184980-60-6) and trifluoromethyl (CAS 1391469-75-2) substituents increase metabolic stability but may reduce solubility .

Physicochemical Properties

| Property | (S)-2-methoxy (Target) | (S)-4-fluoro | (S)-3-methoxy | Racemic 2-methoxy | (S)-4-CF₃ |

|---|---|---|---|---|---|

| LogP (Predicted) | 1.8 | 1.5 | 1.8 | 1.8 | 2.9 |

| Water Solubility | Low | Moderate | Low | Low | Very Low |

| Melting Point | Not reported | Not reported | Not reported | Not reported | Not reported |

Notes:

- The trifluoromethyl group in the 4-CF₃ analog (CAS 1391469-75-2) significantly increases lipophilicity (LogP ~2.9), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- The 4-fluoro analog (CAS 1184980-60-6) shows moderate solubility due to fluorine’s smaller size and polarity compared to methoxy .

常见问题

Basic Research Questions

Q. What are the key structural features of (S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride that influence its pharmacological activity?

- Answer : The compound’s chiral (S)-configuration at the ethanamine center is critical for enantioselective receptor interactions. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 2-methoxyphenyl moiety contributes to π-π stacking and hydrogen bonding with biological targets. The hydrochloride salt improves aqueous solubility, facilitating in vitro and in vivo studies .

Q. What synthetic routes are commonly used to prepare this compound, and how is enantiomeric purity ensured?

- Answer : Asymmetric synthesis via chiral auxiliaries or catalytic enantioselective methods (e.g., transition metal catalysis) is preferred. Enantiomeric purity is validated using chiral HPLC or polarimetry, with purification via recrystallization or chromatography to achieve >98% enantiomeric excess (ee) .

Q. How does the hydrochloride salt form impact the compound’s solubility and bioavailability in preclinical models?

- Answer : The hydrochloride salt increases aqueous solubility by forming ion-dipole interactions, enhancing dissolution rates. This improves bioavailability in pharmacokinetic studies, as observed in similar trifluoromethylated amines .

Advanced Research Questions

Q. How do the biological activity and receptor-binding profiles differ between the (S)- and (R)-enantiomers of this compound?

- Answer : The (S)-enantiomer often exhibits higher affinity for target receptors (e.g., serotonin or adrenergic receptors) due to steric and electronic complementarity. Comparative studies using radioligand binding assays and molecular docking simulations reveal enantiomer-specific interactions, with the (R)-form sometimes acting as an antagonist or showing off-target effects .

Q. What methodological strategies are recommended to resolve contradictions in efficacy data between in vitro and in vivo models?

- Answer :

- Cross-validation : Use orthogonal assays (e.g., functional cAMP assays vs. electrophysiology) to confirm target engagement.

- Metabolic profiling : Assess hepatic metabolism via LC-MS to identify active/inactive metabolites influencing in vivo results.

- PK/PD modeling : Integrate pharmacokinetic data to correlate exposure levels with observed efficacy .

Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions during storage and administration?

- Answer :

- Accelerated stability studies : Monitor degradation products (e.g., deamination or hydrolysis) via HPLC at 25°C/60% RH and 40°C/75% RH.

- Buffer selection : Use phosphate-buffered saline (pH 7.4) for aqueous formulations to minimize acid-catalyzed degradation.

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

Q. What catalytic strategies are effective for introducing the trifluoromethyl group in the synthesis of structurally related compounds?

- Answer :

- Copper-mediated trifluoromethylation : Use Umemoto’s reagent or CF₃I with Cu(I) catalysts for aryl-CF₃ bond formation.

- Photoredox catalysis : Employ Ru(bpy)₃²⁺ or Ir(ppy)₃ to generate CF₃ radicals under visible light for C–H functionalization.

- Electrophilic trifluoromethylation : Utilize Togni’s reagent for stereoselective additions to alkenes or amines .

Key Methodological Recommendations

- Stereochemical Analysis : Use vibrational circular dichroism (VCD) or X-ray crystallography to confirm absolute configuration .

- In Silico Screening : Apply molecular dynamics simulations to predict binding modes and off-target risks .

- Troubleshooting Contradictions : Replicate experiments across multiple cell lines/animal models to account for species-specific metabolic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。